molecular formula C5H2BrCl2NO2S B1521230 5-Bromo-2-chloropyridine-3-sulfonyl chloride CAS No. 1146290-19-8

5-Bromo-2-chloropyridine-3-sulfonyl chloride

Cat. No. B1521230
CAS RN: 1146290-19-8
M. Wt: 290.95 g/mol
InChI Key: ZRVOONOBKHYCNV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyridine-3-sulfonyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field . It is a white to cream to yellow powder or crystalline powder .


Synthesis Analysis

The synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl chloride can be achieved from 3-Amino-5-bromo-2-chloropyridine .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloropyridine-3-sulfonyl chloride is C5H2BrCl2NO2S . The molecular weight is 290.95 .


Chemical Reactions Analysis

The compound reacts with water and is soluble in dichloromethane . It is used in various chemical reactions, including palladium-catalyzed amination and halogen-exchange reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 61-64°C . The predicted boiling point is 360.7°C at 760 mmHg , and the predicted density is 2.0 g/cm3 . The compound is sensitive to moisture .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-chloropyridine-3-sulfonyl chloride: is a versatile reagent in organic synthesis. It serves as a building block for various organic compounds due to its reactive sulfonyl chloride group and halogen substituents. This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other groups, leading to a wide array of derivatives .

Pharmaceuticals

In the pharmaceutical industry, this chemical is used to synthesize molecules with potential medicinal properties. Its structure is a key component in the development of new drugs, especially those that target neurological disorders and inflammatory diseases. The halogens present in the molecule can be strategically replaced or modified to enhance the biological activity and specificity of the resulting compounds .

Agrochemicals

The compound’s reactivity makes it suitable for creating agrochemicals, including pesticides and herbicides. By incorporating 5-Bromo-2-chloropyridine-3-sulfonyl chloride into the molecular structure of these chemicals, researchers can develop products that are more effective at targeting pests and weeds, potentially leading to safer and more sustainable agricultural practices .

Dyestuff Field

In the field of dyes and pigments, 5-Bromo-2-chloropyridine-3-sulfonyl chloride is used as an intermediate. It can react with various aromatic compounds to produce dyes with specific properties such as lightfastness, resistance to chemicals, and color strength. The halogen atoms play a crucial role in the binding of the dye to the substrates .

Material Science

This compound is also significant in material science, where it is used to modify the surface properties of materials. For example, it can be used to introduce functional groups onto polymers, enhancing their adhesion, thermal stability, or biocompatibility. Such modifications are essential for developing advanced materials for biomedical applications .

Analytical Chemistry

In analytical chemistry, 5-Bromo-2-chloropyridine-3-sulfonyl chloride can be used as a derivatization agent to improve the detection of certain compounds. It reacts with various functional groups, making them more volatile or detectable by analytical instruments. This is particularly useful in gas chromatography and mass spectrometry .

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The compound is used in research and development, particularly in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . As an important raw material and intermediate, it is likely to continue playing a significant role in these areas.

properties

IUPAC Name

5-bromo-2-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVOONOBKHYCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloropyridine-3-sulfonyl chloride

CAS RN

1146290-19-8
Record name 5-bromo-2-chloropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-bromo-2-chloropyridine (0.23 g, 1.1 mmol) in acetonitrile (3.0 mL) at −15° C. was added a solution of sodium nitrite (0.091 g, 1.3 mmol) in water (1.20 mL), followed by the addition of concentrate hydrochloric acid (1.8 mL, 21.3 mmol) and the reaction mixture was stirred for 5 minutes. A 30 wt % solution of sulfur dioxide in acetic acid 3.0 mL, 1.3 mmol) was prepared and introduced into the reaction mixture, followed by the addition of a solution of copper(II) chloride 0.091 g, 0.68 mmol) in water (1.2 mL). The stirring was continued for an additional 3 hours at −5° C. The pH of the mixture was adjusted to 8 by the addition of a solution of potassium hydrogenphosphate and 2M aqueous sodium hydroxide and partitioned with ethyl acetate (50 mL). The organic layer was separated and washed with water (10 mL) and brine (10 mL), dried over sodium sulfate, filtered and concentrated to give 5-bromo-2-chloropyridine-3-sulfonyl chloride (0.20 g, 63%).
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
0.091 g
Type
catalyst
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0.091 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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